molecular formula C8H8BrNO3 B8780416 1-(Bromomethyl)-2-methoxy-3-nitrobenzene CAS No. 180148-36-1

1-(Bromomethyl)-2-methoxy-3-nitrobenzene

Cat. No.: B8780416
CAS No.: 180148-36-1
M. Wt: 246.06 g/mol
InChI Key: MHRLIQPEMLEVJA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-methoxy-3-nitrobenzene (CAS: 133486-62-1) is a halogenated aromatic compound with the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol . Its structure comprises a benzene ring substituted with a bromomethyl group at position 1, a methoxy group at position 2, and a nitro group at position 2. The bromomethyl group acts as a reactive site for nucleophilic substitution or coupling reactions, while the nitro and methoxy groups influence electronic properties, directing further functionalization. This compound is primarily used in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its versatility as a building block .

Properties

CAS No.

180148-36-1

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

1-(bromomethyl)-2-methoxy-3-nitrobenzene

InChI

InChI=1S/C8H8BrNO3/c1-13-8-6(5-9)3-2-4-7(8)10(11)12/h2-4H,5H2,1H3

InChI Key

MHRLIQPEMLEVJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(Bromomethyl)-2-methoxy-3-nitrobenzene, highlighting differences in substituents, positions, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features References
This compound 133486-62-1 C₈H₈BrNO₃ 246.06 1-Bromomethyl, 2-Methoxy, 3-Nitro Reactive bromomethyl group; nitro meta to methoxy
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 C₇H₅BrFNO₃ 266.03 1-Bromo, 3-Fluoro, 2-Methoxy, 4-Nitro Fluorine increases electronegativity; nitro para to methoxy
2-(Benzyloxy)-1-bromo-3-nitrobenzene 688363-79-3 C₁₃H₁₀BrNO₃ 308.13 1-Bromo, 2-Benzyloxy, 3-Nitro Bulky benzyloxy group introduces steric hindrance
1-(tert-Butyl)-2-methoxy-3-nitrobenzene 18515-05-4 C₁₁H₁₅NO₃ 209.24 1-tert-Butyl, 2-Methoxy, 3-Nitro tert-Butyl group enhances hydrophobicity
4-(Bromomethyl)-1-methoxy-2-nitrobenzene 61010-34-2 C₈H₈BrNO₃ 246.06 4-Bromomethyl, 1-Methoxy, 2-Nitro Bromomethyl at position 4 alters reactivity patterns
1-(Bromomethyl)-2-(trifluoromethoxy)benzene 198649-68-2 C₈H₆BrF₃O 255.04 1-Bromomethyl, 2-Trifluoromethoxy Trifluoromethoxy group imparts high electronegativity

Reactivity and Electronic Effects

  • Bromomethyl Position : The bromomethyl group in this compound (position 1) is more reactive in nucleophilic substitutions compared to its positional isomer 4-(Bromomethyl)-1-methoxy-2-nitrobenzene (position 4), where steric and electronic effects from adjacent substituents may hinder reactivity .
  • Nitro Group Orientation : The meta-nitro group (position 3) in the target compound creates distinct electronic effects compared to para-nitro analogs (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene). The para-nitro group enhances resonance stabilization but reduces electrophilicity at the bromine site .
  • Fluorine vs.

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